molecular formula C6H8N2O3 B12883797 5-Ethoxyoxazole-4-carboxamide

5-Ethoxyoxazole-4-carboxamide

Cat. No.: B12883797
M. Wt: 156.14 g/mol
InChI Key: JWJLGUIXNMFSCG-UHFFFAOYSA-N
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Description

Historical Development and Fundamental Importance of Oxazole (B20620) Heterocycles in Organic Chemistry

The history of oxazole chemistry dates back to the late 19th and early 20th centuries, with early syntheses establishing the fundamental structure of this five-membered heterocycle containing one oxygen and one nitrogen atom. ontosight.ainih.govevitachem.com The discovery that this core structure is a component of numerous natural products with potent biological activities propelled the field forward. Oxazoles are recognized for their aromatic character, though they are less aromatic than their sulfur-containing counterparts, thiazoles. chemical-suppliers.eu This unique electronic nature underpins their reactivity and makes them valuable building blocks in organic synthesis. researchgate.net Their importance is underscored by their role in the development of synthetic methodologies, such as the Robinson-Gabriel synthesis and the Fischer oxazole synthesis, which have become classic transformations in the organic chemist's toolkit. chemical-suppliers.euchemsrc.com

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a variety of clinically used drugs. ontosight.ainih.gov Its ability to participate in various chemical reactions, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions, makes it a versatile platform for the construction of complex molecular architectures. chemical-suppliers.eusmolecule.com

Overview of Oxazole Core Structures as Research Subjects

The oxazole core is a frequent subject of academic research due to its diverse pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer activities. ontosight.aievitachem.commdpi.com The structural rigidity and planar nature of the oxazole ring, combined with its capacity for hydrogen bonding and other non-covalent interactions, allow for precise interactions with biological targets like enzymes and receptors. ontosight.ainih.gov

Researchers are particularly interested in how different substituents on the oxazole ring influence its biological activity, leading to extensive structure-activity relationship (SAR) studies. The oxazole-4-carboxamide (B1321646) moiety, in particular, has emerged as a significant area of investigation. The carboxamide group at the 4-position can act as a key hydrogen bond donor and acceptor, facilitating strong and specific binding to protein targets. evitachem.com

Academic Rationale for Investigating 5-Ethoxyoxazole-4-carboxamide and its Derivatives

The academic interest in this compound and its derivatives stems from their potential as intermediates in the synthesis of more complex, biologically active molecules and as scaffolds for the development of new therapeutic agents. nih.govevitachem.comsmolecule.com The ethoxy group at the 5-position is of particular interest as it can influence the electronic properties and metabolic stability of the molecule. nih.gov

Research into oxazole-4-carboxamide derivatives has shown their potential as inhibitors of key biological targets. For instance, derivatives of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide have been evaluated as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory and autoimmune diseases. nih.gov Furthermore, other oxazole-4-carboxamide derivatives have been investigated for their potential in treating obesity and diabetes by inhibiting diacylglycerol acyltransferase-1 (DGAT1). acs.org

The investigation of this compound itself is often as a precursor or building block. For example, it can be dehydrated to form 5-ethoxy-oxazole-4-carbonitrile, a useful synthon in organic synthesis. smolecule.com The study of its synthesis, reactivity, and physicochemical properties provides valuable data for the rational design of new functional molecules with potential applications in medicinal chemistry and materials science. smolecule.comsmolecule.com

Chemical and Physical Properties of this compound

The specific physicochemical properties of this compound are crucial for its handling, reactivity studies, and potential applications.

PropertyValue/DescriptionReference
Molecular FormulaC6H8N2O3 smolecule.com
Molecular Weight156.14 g/mol smolecule.com
Melting Point99 °C smolecule.com
AppearanceSolid smolecule.com

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of research, enabling access to these compounds for further study. One reported reaction involving this compound is its dehydration to the corresponding nitrile.

ReactionReagents and ConditionsYieldReference
Dehydration to 5-ethoxy-oxazole-4-carbonitrileCyanuric chloride/DMF77.6% smolecule.com

The reactivity of the oxazole-4-carboxamide core allows for a variety of chemical transformations, making it a versatile scaffold for creating diverse chemical libraries for screening purposes. smolecule.comsmolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

5-ethoxy-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C6H8N2O3/c1-2-10-6-4(5(7)9)8-3-11-6/h3H,2H2,1H3,(H2,7,9)

InChI Key

JWJLGUIXNMFSCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CO1)C(=O)N

Origin of Product

United States

Investigative Studies on the Reactivity and Mechanistic Pathways of 5 Ethoxyoxazole 4 Carboxamide

Pericyclic Rearrangement Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of modern synthetic chemistry. Oxazoles bearing a carbonyl substituent at the 4-position are known to undergo a thermally driven pericyclic rearrangement, offering a powerful tool for structural modification. chem-station.com

The Cornforth Rearrangement of 4-Acyloxazoles, including Instances Involving 5-Ethoxyoxazole-4-carboxamide Analogues

The Cornforth rearrangement is a thermal isomerization reaction characteristic of 4-acyloxazoles, where the acyl group at position 4 and the substituent at position 5 of the oxazole (B20620) ring exchange places. wikipedia.orgalchetron.com This reaction was first detailed in 1949 by Sir John Cornforth during research related to the structure of penicillin. wikiwand.comresearchgate.net The initial work specifically utilized a close analogue of the title compound, 5-ethoxy-2-phenyloxazole-4-carboxamide, demonstrating the fundamental role of this structural motif in the rearrangement. wikipedia.orgwikiwand.com

The reaction is not limited to carboxamides and works with a variety of carbonyl-substituted 1,3-oxazoles. wikiwand.com For instance, heating 5-alkoxyoxazole-4-carboxamides at temperatures of 100°C or higher typically induces the rearrangement. clockss.org This transformation has proven valuable in synthetic chemistry, notably in the preparation of amino acids and other complex heterocyclic systems. wikipedia.orgwikiwand.com Later studies, particularly by Michael Dewar, expanded the scope of the reaction, showing that it proceeds in high yields (often over 90%) when nitrogen-containing heterocycles are used as part of the R3 group (the carboxamide portion in the parent compound). wikipedia.org The rearrangement of 5-ethoxyoxazole-4-amides has been specifically employed to create tertiary 5-aminooxazoles, which are otherwise difficult to synthesize. researchgate.net

Theoretical and Experimental Mechanistic Studies of the Cornforth Rearrangement: Ring-Opening and Isomerization Pathways

The mechanism of the Cornforth rearrangement is understood to begin with a thermally induced electrocyclic ring-opening of the oxazole. wikipedia.orgalchetron.com This pericyclic step breaks the C-O and C-N bonds of the heterocycle, furnishing a key, short-lived nitrile ylide intermediate. wikipedia.orgalchetron.comclockss.org This intermediate is a 1,3-dipole that exists in equilibrium with the starting oxazole. oup.com

Experimental and computational studies have substantiated this pathway. The involvement of the nitrile ylide intermediate has been supported by trapping experiments and detailed kinetic analyses. oup.comrsc.org Microwave-assisted protocols have been developed to expedite the reaction, significantly reducing reaction times compared to conventional heating while still proceeding through the same mechanistic pathway. clockss.orgresearchgate.net

Analysis of Intermediate Species (e.g., Nitrile Ylides) and Transition State Characteristics

The central intermediate in the Cornforth rearrangement is the nitrile ylide. wikipedia.orgclockss.org This species can be described by several resonance structures, and the relative stability of these contributors influences the reaction's outcome. wikipedia.org The ylide possesses a bent structure. oup.com Its stability is crucial; if the resonance structure corresponding to the starting material is overwhelmingly stable, the intermediate will simply revert, and no rearrangement will occur. wikipedia.org

The stability of the nitrile ylide is enhanced by certain substituents. An alkoxy group at the 5-position and an electron-withdrawing group at the 4-position of the initial oxazole are generally required to facilitate the ring-opening to the nitrile ylide. oup.com An amino group at the 2-position can also stabilize the nitrile ylide by delocalizing the positive charge, making an electron-withdrawing group at the 4-position unnecessary for ring opening. oup.com

Kinetic studies have provided insight into the transition state of the rearrangement. The reaction rate shows only a small increase when conducted in solvents of increasing polarity, suggesting that the transition state is only slightly more polar than the starting oxazole. rsc.orgrsc.org This implies that either the transition state occurs very early in the reaction, closely resembling the starting material, or that the open-chain nitrile ylide intermediate is less polar than a classic zwitterionic structure would suggest. researchgate.net

Substituent Effects and Solvent Polarity on Rearrangement Kinetics and Thermodynamics

The kinetics and thermodynamics of the Cornforth rearrangement are sensitive to both substituent and solvent effects. Studies on analogues such as 2-aryl-5-methoxyoxazole-4-carboxylic amides have been particularly informative. researchgate.netresearchgate.net

Substituent Effects:

Aryl groups at C2: When varying substituents on a phenyl group at the C2 position, a Hammett plot analysis reveals a negative reaction constant (ρ). This indicates that electron-donating groups on the C2-aryl substituent accelerate the reaction. rsc.orgrsc.org This suggests the development of a small positive charge at the adjacent C2 carbon of the oxazole ring during the transition state to the nitrile ylide. rsc.orgresearchgate.net

Amide group: Conversely, varying substituents on a phenyl group attached to the amide nitrogen shows that a small negative charge develops in the amide moiety during the transition state. researchgate.netresearchgate.net

Solvent Effects: The rearrangement rate is only modestly affected by solvent polarity. For example, the rate of rearrangement for a model oxazole in dimethyl sulphoxide (DMSO, a highly polar solvent) was less than double the rate in chlorobenzene (B131634) (a less polar solvent). rsc.org This minimal dependence indicates that the transition state is not strongly polar. rsc.orgresearchgate.net

Table 1: First-Order Rate Constants for the Rearrangement of a 2-Aryl-5-methoxyoxazole-4-carboxamide Analogue in Various Solvents at 25°C. rsc.org
SolventDielectric Constant (D)Rate Constant (10⁻⁵ k/s⁻¹)
Chlorobenzene5.625.92 ± 0.04
o-Dichlorobenzene9.936.30 ± 0.07
Nitrobenzene34.86.59 ± 0.07
Dimethyl sulphoxide (DMSO)46.69.04 ± 0.12

Cycloaddition Reactions of 5-Alkoxyoxazoles

Beyond rearrangements, the 5-alkoxyoxazole ring system is a versatile building block for various cycloaddition reactions. dntb.gov.ua These reactions provide synthetic routes to a range of other important heterocyclic scaffolds. dntb.gov.ua

Hetero-Diels-Alder (HDA) Reactions with Dienophiles

5-Alkoxyoxazoles, such as 5-ethoxyoxazole (B79106), can function as reactive azadiene components in hetero-Diels-Alder (HDA) reactions. rsc.orgrsc.org This reactivity, first explored by Kondrat'eva, involves the [4+2] cycloaddition of the oxazole with an electron-deficient dienophile, such as an alkene. rsc.org

The initial cycloaddition produces an unstable bicyclic adduct. rsc.org This intermediate readily undergoes a retro-Diels-Alder reaction, typically involving the loss of an alcohol molecule (e.g., ethanol (B145695) from a 5-ethoxyoxazole) under acidic or thermal conditions. rsc.org This elimination step results in aromatization, yielding highly functionalized 3-hydroxypyridine (B118123) derivatives. rsc.orgnih.gov

The scope of this reaction is broad, with compatibility across various functional groups including ketones, esters, amides, and nitriles. nih.gov The reaction can be catalyzed, for example by Neodymium(III) triflate (Nd(OTf)₃), allowing it to proceed efficiently even at room temperature. rsc.orgrsc.org This method has been successfully applied to react 5-ethoxyoxazoles with various dienophiles, including trifluoromethyl alkenes and dimethyl maleate, to produce trifluoromethyl-substituted pyridines and pyridoxine (B80251) (Vitamin B₆) analogues, respectively. researchgate.netresearchgate.net

Table 2: Examples of Hetero-Diels-Alder Reactions with 5-Ethoxyoxazoles. rsc.orgresearchgate.net
Oxazole ReactantDienophileConditionsProduct TypeYield
2,4-Dimethyl-5-ethoxyoxazoleEthyl 4,4,4-trifluorocrotonateToluene, reflux, 60 hTrifluoromethyl-substituted pyridine (B92270)Moderate (20-56%)
Various 5-ethoxyoxazolesDimethyl maleateNd(OTf)₃ (40 mol%), solvent-free, rt, 24 hPolysubstituted 3-hydroxypyridineGood
5-Ethoxy-4-methyloxazoleDimethyl maleateRefluxPyridoxine analogueNot specified

Regio- and Stereoselectivity in Cycloaddition Processes

The oxazole ring, particularly when substituted with electron-donating groups, behaves as a diene in Diels-Alder reactions. pharmaguideline.com The presence of the 5-ethoxy group in this compound significantly activates the oxazole ring for cycloaddition reactions with various dienophiles. pharmaguideline.com This reactivity is a cornerstone of the synthetic utility of alkoxy-oxazoles, enabling the construction of more complex heterocyclic systems. researchgate.netclockss.org

The regioselectivity of these cycloaddition reactions is generally predictable and is influenced by the electronic nature of the dienophile's substituents. For reactions involving alkyl- and alkoxy-substituted oxazoles with typical dienophiles, the established rule is that the more electronegative substituent on the dienophile preferentially orients itself to what will become the 4-position of the final pyridine ring adduct. clockss.org Conversely, dienophiles bearing electron-releasing substituents, such as terminal olefins, may exhibit the opposite regiochemical outcome. clockss.org In cases with less electronically biased dienophiles, a lack of regioselectivity can be observed. clockss.org

Stereoselectivity is also a key feature of these cycloadditions. Studies on the reaction of 5-ethoxy-2-alkyl-4-aryloxazoles with N-ethylmaleimide have shown the formation of a primary endo adduct, which was confirmed by X-ray crystallography. clockss.org However, the formation of the exo isomer can also occur, and in some instances, the initial Diels-Alder adducts can be isolated, particularly when reactions are conducted under high pressure. researchgate.netclockss.org The stereochemical outcome can be influenced by reaction conditions, such as temperature and solvent. clockss.org Theoretical studies using Density Functional Theory (DFT) have been employed to analyze and predict the regioselectivity in 1,3-dipolar cycloaddition reactions, providing a deeper mechanistic understanding of the factors controlling the orientation of reactants. researchgate.netnih.gov

Subsequent Transformations of Cycloaddition Adducts to Diverse Heterocycles (e.g., Furans, Pyridines)

A significant aspect of oxazole cycloaddition chemistry is the subsequent transformation of the initially formed adducts, which are often unstable and not isolated. researchgate.net These adducts serve as versatile intermediates that readily rearrange to form a variety of stable aromatic heterocycles, most notably pyridines and furans. pharmaguideline.comresearchgate.net

The reaction of 5-alkoxyoxazoles with olefinic dienophiles is a well-established route to substituted pyridines, known as the Kondrat'eva pyridine synthesis. researchgate.netcore.ac.uk The primary bicyclic adduct, a 7-oxa-2-azabicyclo[2.2.1]heptene derivative, typically undergoes spontaneous or acid/base-catalyzed dehydration, losing the ethoxy bridge as ethanol to yield a highly substituted pyridine ring. clockss.orgcore.ac.ukmdpi.org This one-pot synthesis is an efficient method for accessing pyridine-based alkaloids and other complex structures, including analogues of vitamin B6. researchgate.netmdpi.org

Alternatively, when oxazoles react with acetylenic dienophiles, the synthetic outcome is the formation of substituted furans. researchgate.netmdpi.org This transformation proceeds through a Diels-Alder reaction followed by a retro-Diels-Alder reaction. The initial adduct expels a stable nitrile molecule (e.g., acetonitrile, if a methyl group is at C2) to aromatize into the furan (B31954) ring system. mdpi.org Microwave-assisted organic synthesis has been shown to be a particularly effective technique for promoting these cycloaddition-rearrangement cascades, allowing for the rapid, one-pot synthesis of both pyridines and furans from oxazoles in high yields. mdpi.org

Photo-induced Cycloadditions Involving Oxazole Derivatives

Oxazole derivatives are known to participate in a range of photo-induced cycloaddition reactions, offering pathways to complex polycyclic and spirocyclic structures that are often difficult to access through thermal methods. srce.hrbeilstein-journals.org These reactions can proceed through various mechanisms, including [2+2], [4+2], and [4+4] cycloadditions, depending on the reaction partners and the substitution pattern of the oxazole. mdpi.comresearchgate.net

One of the most studied photochemical reactions is the intermolecular [2+2] cycloaddition, or Paterno-Büchi reaction, between an oxazole and a carbonyl compound. mdpi.com Photocycloadditions of 5-methoxyoxazoles with α-diketones have been shown to produce bicyclic oxetanes with high levels of regio- and diastereoselectivity. mdpi.comresearchgate.net These oxetane (B1205548) adducts are valuable synthetic intermediates; for instance, their subsequent hydrolysis can provide a facile route to β-hydroxy-α-amino acid derivatives. mdpi.com

Intramolecular photocycloadditions have also been extensively investigated. acs.org For example, 2-aryloxazoles tethered to an alkene moiety can undergo efficient photochemical cyclization to yield functionalized spiro[4.4] cyclic compounds with excellent diastereoselectivity. acs.org The nature of the substituent at the C2 position of the oxazole ring is crucial for this reactivity; derivatives with a 2-aryl group are effective, whereas those with 2-methyl or no substituent may fail to cyclize. acs.org In another example, 4- and 5-(o-vinylstyryl)oxazoles undergo intramolecular cycloaddition upon irradiation to form diverse fused oxazoline-benzobicyclo[3.2.1]octadiene structures. beilstein-journals.org These photoproducts can be unstable and undergo further ring-opening transformations, highlighting the synthetic versatility of these photochemical strategies. beilstein-journals.org

Chemical Transformations of the Carboxamide Functionality

Dehydration of Oxazole-4-carboxamides to Corresponding Nitriles

The dehydration of a primary carboxamide to a nitrile is a fundamental transformation in organic synthesis, and the carboxamide group at the C4 position of the oxazole ring is readily susceptible to this reaction. researchgate.net This conversion is particularly important as the resulting oxazole-4-carbonitriles are valuable building blocks for various pharmaceuticals, including vitamin B6. mdpi.comresearchgate.net

While classic dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) are effective, they often require harsh conditions. mdpi.comresearchgate.net A significantly milder and more efficient method involves the use of cyanuric chloride in the presence of an N,N-disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). mdpi.comresearchgate.net This system has been successfully applied to the dehydration of this compound (6) to its corresponding nitrile, 5-ethoxyoxazole-4-carbonitrile (B15209314) (7), achieving a good isolated yield of 77.6%. mdpi.comresearchgate.net The mild conditions and high efficiency of this procedure make it advantageous, especially for larger-scale industrial applications where harsh reagents pose challenges. researchgate.net

The utility of the cyanuric chloride/DMF system has been demonstrated for a range of oxazole carboxamides, as detailed in the table below.

EntryStarting AmideReagent SystemProductYield (%)Ref
14-Methyl-5-oxazolecarboxamideCyCl / DMF5-Cyano-4-methyloxazole99.4 researchgate.net
25-Ethoxy-4-methyl-2-carboxamideCyCl / DMF5-Ethoxy-4-methyl-2-carbonitrile62.6 researchgate.net
3This compoundCyCl / DMF5-Ethoxyoxazole-4-carbonitrile77.6 mdpi.com, researchgate.net
CyCl = Cyanuric Chloride; DMF = N,N-Dimethylformamide

Derivatization and Functional Group Interconversions at the Carboxamide Moiety

The carboxamide functionality is a versatile handle for further molecular elaboration, allowing for a wide range of functional group interconversions beyond simple dehydration. While specific derivatization studies on this compound itself are not extensively documented, the general reactivity of carboxamides and the chemistry of related oxazole-4-carboxamides provide clear precedents for its synthetic potential.

The carboxamide group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which opens up another avenue for derivatization. For example, 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids have been prepared and subsequently converted into various functional derivatives, including esters and hydrazides. researchgate.net The formation of oxazole-4-carboxylic acid hydrazides is particularly noteworthy, as these compounds serve as precursors for the synthesis of other heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net

Furthermore, the amide nitrogen and carbonyl group can participate in various coupling reactions. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), can be used to couple amines, hydrazines, or hydroxylamines to the corresponding carboxylic acid precursor of the carboxamide, allowing for the construction of more complex amide-based structures. thermofisher.com The direct derivatization of the primary amide is also possible. For instance, the synthesis of 2-substituted-5-(substituted amino)oxazole-4-N-acylcarboxamides has been reported, demonstrating that the amide nitrogen can be acylated under certain conditions. jst.go.jp These transformations underscore the utility of the carboxamide moiety as a key site for introducing structural diversity into the oxazole scaffold. acs.org

Computational and Theoretical Investigations of Oxazole Systems Relevant to 5 Ethoxyoxazole 4 Carboxamide

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical methods are fundamental to predicting the behavior of oxazole (B20620) systems. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic structures, and a variety of properties that dictate chemical reactivity.

Density Functional Theory (DFT) has become a primary computational tool for studying oxazole derivatives due to its favorable balance of accuracy and computational cost. scispace.comirjweb.com DFT methods are used to calculate optimized molecular geometries, electronic structures, and various physicochemical properties. scispace.comnih.govcdu.edu.au For instance, the B3LYP functional, often paired with basis sets like 6-311++G(d,p) or 6-311++g(2df,2p), is commonly employed to investigate these systems. irjweb.comnih.govcdu.edu.au

Studies have successfully used DFT to predict the geometric parameters (bond lengths and angles) of the oxazole ring. cdu.edu.au These calculations show that the oxazole ring is planar, a characteristic feature of its aromaticity. irjweb.com Furthermore, DFT has been applied to understand the effects of different substituents on the electronic properties of the oxazole core. scispace.comjuniperpublishers.com The introduction of electron-donating or electron-withdrawing groups can significantly alter the charge distribution and frontier molecular orbital energies, thereby influencing the molecule's reactivity. juniperpublishers.comresearchgate.net For example, in a study of oxazole-linked oxadiazole derivatives, DFT calculations were used to estimate the relative stability and reactivity of potential anti-leukemic compounds. nih.govmdpi.com

To quantify the reactivity of oxazole derivatives, various global and local descriptors derived from DFT calculations are assessed. These descriptors provide a framework for understanding and predicting chemical behavior. irjweb.commjcce.org.mk

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. Key global descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. scispace.comirjweb.comnih.gov For the parent oxazole, the HOMO-LUMO gap has been calculated to be 6.957 eV, indicating it is more stable and less reactive than benzene (B151609) (6.720 eV) or furan (B31954) (6.572 eV). nih.govcdu.edu.au

Electronegativity (χ), Chemical Potential (μ), Global Hardness (η), and Global Softness (S): These descriptors provide further insights into a molecule's stability and reactivity. nih.govcdu.edu.au

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is a useful descriptor for predicting the outcomes of reactions involving electrophiles. nih.govcdu.edu.au

The following table summarizes calculated global reactivity descriptors for unsubstituted oxazole from a DFT study.

DescriptorSymbolValue (eV)
HOMO EnergyEHOMO-7.100
LUMO EnergyELUMO-0.143
HOMO-LUMO GapΔE6.957
Electronegativityχ3.622
Chemical Potentialμ-3.622
Global Hardnessη3.479
Global SoftnessS0.287
Electrophilicity Indexω1.884
Data sourced from a study using DFT B3LYP calculations. nih.gov

Local Reactivity Descriptors: These descriptors pinpoint the most reactive sites within a molecule.

Fukui Functions (f(r)): The Fukui function is a key local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. mjcce.org.mkacs.org It is used to predict the sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack. researchgate.net For oxazole, calculations of the electrophilic Fukui function (f-1) show that the C2 and C5 positions are the most vulnerable sites for electrophilic attack. nih.govcdu.edu.au Studies on substituted oxazoles have shown that electron-donating groups enhance the reactivity of the nitrogen atom toward soft electrophiles, while electron-withdrawing groups make it more susceptible to hard electrophiles. researchgate.net

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in mapping out the complex pathways of chemical reactions, identifying short-lived intermediates and the transition states that connect them.

Oxazole and its derivatives can undergo various rearrangement reactions, often involving intricate, multi-step mechanisms. Computational modeling allows for the detailed investigation of these pathways by locating the structures and energies of transition states and intermediates.

A notable example is the photoisomerization of isoxazoles to oxazoles. aip.org Theoretical studies have mapped the potential energy surface for these rearrangements, suggesting they can proceed through intermediates like 2H-azirines and nitrile ylides. aip.org For instance, the thermal rearrangement of 3-acylamino-5-methylisoxazoles to 2-acylaminooxazoles has been studied using DFT. nih.gov These calculations revealed a cascade Boulton-Katritzky (BK) and migration-nucleophilic attack-cyclization (MNAC) rearrangement mechanism, proceeding through a 3-acetonyl-1,2,4-oxadiazole (B8621924) intermediate. nih.gov The computational data showed that this cascade pathway is energetically more favorable than other potential routes. nih.gov More recent work has explored novel skeletal rearrangements of oxazoles into azepines and pyrroles through dynamic 8π electrocyclization processes, demonstrating how computational models can predict and control regioselectivity in complex reactions. acs.org

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, and oxazoles can participate as dienes in Diels-Alder type reactions. pharmaguideline.com The Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for understanding these reactions, challenging the traditional frontier molecular orbital (FMO) theory by emphasizing the role of electron density changes. researchgate.net

MEDT has been successfully applied to study the [4+2] cycloaddition reaction between an oxazolidinone derivative and a benzothioamide. nih.gov The analysis, performed at the B3LYP/6-311++G(d,p) level, confirmed the experimentally observed regio- and stereoselectivity. nih.gov The study of the electron localization function (ELF) and bond evolution theory (BET) revealed a single-step mechanism with a highly asynchronous transition state. nih.gov Similarly, MEDT has been used to investigate the mechanism and selectivity of the Diels-Alder reaction between 2,4-dimethyl-5-ethoxyoxazole and an electron-deficient crotonate, providing insights into the roles of the nucleophilic oxazole and the electrophilic dienophile. researchgate.net These studies demonstrate that MEDT, through analysis of conceptual DFT reactivity indices and the electron density, can provide a detailed and predictive understanding of the cycloaddition reactivity of oxazole systems. researchgate.netnih.gov

Validation and Benchmarking of Computational Models with Experimental Data for Oxazole Analogues

The reliability of computational predictions hinges on their validation against experimental data. For oxazole systems, theoretical models are benchmarked by comparing calculated properties with measured values, ensuring the chosen computational methods are appropriate and accurate. nih.govnih.gov

Spectroscopic properties are a common benchmark. For the parent oxazole molecule, calculated valence photoelectron spectra using high-level methods like equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) show excellent agreement with experimental spectra, correctly assigning the ionization energies of the frontier orbitals. dtu.dkdtu.dk

A particularly relevant study focused on the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives, structures closely related to 5-ethoxyoxazole-4-carboxamide. nih.gov The researchers synthesized the stable analogue, ethyl 5-ethoxyoxazole-4-carboxylate, and compared its experimental 13C NMR chemical shifts with those predicted by DFT calculations. nih.gov The strong agreement between the calculated and experimental data validated the computational method's accuracy for this class of compounds. nih.gov

The following table presents a comparison of the experimental and calculated 13C NMR chemical shifts for a key intermediate, demonstrating the predictive power of the computational model.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C2148.8150.31.5
C4129.9131.21.3
C5159.2160.71.5
C=O161.7162.71.0
O-CH271.271.0-0.2
CH314.313.5-0.8
Data for ethyl 5-ethoxyoxazole-4-carboxylate, adapted from a study validating DFT calculations against experimental findings. nih.gov
The root-mean-square deviation (RMS) for this comparison was 2.13 ppm, indicating a good fit. nih.gov

Furthermore, reaction kinetics can be used for validation. In a study of oxazole photo-oxidation, activation energies calculated with the B3LYP and wB97XD functionals were found to be in close agreement, differing by only 2–7 kJ/mol, which provides confidence in the computed reaction barriers. nih.gov Such benchmarking against empirical data is essential for establishing the predictive power of computational models in the study of oxazole chemistry. nih.govnih.govdtu.dk

Applications of 5 Ethoxyoxazole 4 Carboxamide in Advanced Organic Synthesis

5-Ethoxyoxazole-4-carboxamide as a Strategic Intermediate in Multi-Step Syntheses

In the landscape of complex organic synthesis, the strategic use of stable, yet reactive, intermediates is paramount. This compound serves as an excellent example of such an intermediate. Its primary role in this context is as a precursor to other functional groups that are more synthetically versatile or are required for specific ring-forming reactions.

A key transformation highlighting its utility is the dehydration of the carboxamide group to a nitrile (cyano group). This reaction converts this compound into 5-ethoxyoxazole-4-carbonitrile (B15209314). The nitrile group is a valuable functional handle for further synthetic manipulations. Research has shown that this dehydration can be achieved in high yield under mild conditions using reagents like cyanuric chloride in N,N-dimethylformamide (DMF). semanticscholar.orgresearchgate.net For instance, the synthesis of 5-ethoxyoxazole-4-carbonitrile from this compound using cyanuric chloride/DMF proceeds with a 77.6% yield. semanticscholar.orgresearchgate.net This conversion is significant because the resulting oxazole (B20620) carbonitrile is a precursor for various other compounds. semanticscholar.org

Table 1: Dehydration of this compound

Reagent System Product Yield (%) Reference

This role as a stable, convertible intermediate makes this compound a strategic component in synthetic pathways that require the sequential introduction and modification of functional groups.

Building Block for the Construction of Diverse Heterocyclic Scaffolds

The 5-ethoxyoxazole (B79106) ring system is a powerful synthon for creating a variety of other heterocyclic structures. researchgate.netnih.gov this compound, as a stable precursor to this reactive core, is instrumental in these transformations. The oxazole ring can act as a masked diene in cycloaddition reactions or undergo rearrangement to form different heterocyclic systems.

One notable transformation is the Cornforth rearrangement. While originally observed with other substituted oxazoles, this thermal rearrangement process can be applied to 5-ethoxyoxazole-4-carboxamides to generate tertiary 5-aminooxazole-4-carboxylates. researchgate.netscholaris.ca This rearrangement provides a pathway to functionalized aminooxazoles, which are themselves valuable building blocks for more complex molecules. researchgate.net

A significant application of 5-ethoxyoxazoles, and by extension their carboxamide precursors, is in the synthesis of substituted pyridines. researchgate.netresearchgate.net This is typically achieved through a hetero-Diels-Alder reaction, where the oxazole ring functions as the diene component and reacts with a suitable dienophile (an alkene or alkyne). researchgate.netresearchgate.net

The initial cycloaddition of a 5-ethoxyoxazole with a dienophile forms a bicyclic adduct. researchgate.net This primary adduct is often unstable and readily undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., ethanol (B145695) from the ethoxy group and a proton) to aromatize into a stable, substituted pyridine (B92270) ring. researchgate.netresearchgate.netresearchgate.net This methodology is a convergent and efficient route for constructing highly functionalized pyridine scaffolds, which are core structures in many pharmaceuticals and natural products. researchgate.netnih.govrasayanjournal.co.in The reaction allows for the synthesis of 3-hydroxypyridine (B118123) derivatives, which are structural analogues of salicylic (B10762653) acid and are of interest for their potential anti-inflammatory properties. researchgate.net

The synthesis of Vitamin B6 (pyridoxine) and its analogues represents one of the most important applications of the oxazole-to-pyridine conversion strategy. semanticscholar.orgresearchgate.net The core of Vitamin B6 is a substituted pyridine ring, and the Diels-Alder reaction of 5-alkoxyoxazoles provides an elegant and industrially significant method for its construction. researchgate.net

Compounds like 4-methyl-5-ethoxyoxazole are key intermediates in the industrial production of Vitamin B6. google.compatsnap.comgoogle.comgoogle.comgoogle.com this compound serves as a valuable member of this class of oxazole-based precursors. The general synthetic route involves the Diels-Alder reaction between a 4-methyl-5-ethoxyoxazole and a suitable dienophile. The resulting adduct then rearranges to form the pyridine skeleton of pyridoxine (B80251). researchgate.netescholarship.org This "oxazole method" has been a cornerstone of Vitamin B6 synthesis for decades, and ongoing research focuses on improving the efficiency and safety of these steps. researchgate.net

Precursor to Amino Acid Derivatives and Peptidomimetics

The oxazole framework, particularly that of 5-alkoxyoxazoles and related oxazolones, serves as a versatile starting point for the synthesis of amino acid derivatives. researchgate.netnih.govmdpi.com this compound can be elaborated into structures that mimic or are derived from natural amino acids.

The Cornforth rearrangement of 5-ethoxyoxazole-4-carboxamides provides a direct route to 5-aminooxazole-4-carboxylates, which are themselves non-proteinogenic amino acid derivatives. researchgate.net Furthermore, the oxazole ring can be opened under various conditions to reveal an acylated amino acid structure. Oxazolones, which are structurally related to 5-hydroxyoxazoles, are well-established precursors for creating enantiomerically-enriched amino acids. nih.gov The reactivity of the oxazole ring in this compound allows it to be incorporated into synthetic schemes aimed at producing novel amino acid-like building blocks and peptidomimetics, which are molecules that mimic the structure and function of peptides. beilstein-journals.org

Contributions to Stereoselective Synthesis Methodologies

While the broader class of oxazole-containing compounds, particularly oxazolidinones, are renowned for their role as chiral auxiliaries in stereoselective synthesis, the direct application of this compound in this context is less documented. d-nb.infonih.gov However, the reactions it participates in can be rendered stereoselective.

For instance, the Diels-Alder reaction used to form pyridine rings (Section 5.2.1) can proceed with high stereoselectivity depending on the choice of a chiral dienophile or the use of a chiral catalyst. Similarly, transformations of the carboxamide side chain or subsequent reactions of its derivatives can be influenced by chiral reagents or catalysts to favor the formation of one stereoisomer over another. rsc.orgmdpi.com Therefore, while not a chiral auxiliary itself, this compound serves as a key achiral building block within synthetic strategies that establish stereocenters, contributing indirectly to the field of stereoselective synthesis. d-nb.info

Exploration of 5 Ethoxyoxazole 4 Carboxamide As a Scaffold in Medicinal Chemistry Research

Oxazole-4-carboxamide (B1321646) as a Privileged Scaffold for Rational Drug Design

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the design of new drugs. thieme-connect.comibmmpeptide.com The oxazole-4-carboxamide core has earned this distinction due to its recurrent appearance in a wide array of biologically active molecules. ontosight.airsc.org This scaffold's utility is rooted in its structural and electronic features. The oxazole (B20620) ring itself is a bioisostere for other cyclic structures, and the carboxamide group provides a key hydrogen bonding donor and acceptor, facilitating interactions with protein targets. ibmmpeptide.com

The inherent properties of the oxazole ring, such as its planarity and aromaticity, contribute to its ability to fit into the active sites of enzymes and receptors. Furthermore, the substituent at the 4-position, the carboxamide group, can be readily modified to fine-tune the compound's properties, including its solubility, lipophilicity, and binding affinity. This adaptability allows medicinal chemists to systematically alter the scaffold to optimize its interaction with a specific biological target. The presence of the oxazole motif has been associated with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai

Scaffold Diversity and Analog Series-Based Approaches in Compound Libraries

The generation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of molecules to identify promising lead compounds. The 5-ethoxyoxazole-4-carboxamide scaffold is an excellent starting point for creating such libraries due to the relative ease with which its structure can be diversified. u-strasbg.frnih.gov The core scaffold provides a rigid framework, while the ethoxy and carboxamide groups offer multiple points for chemical modification.

Libraries based on this scaffold can be constructed using a variety of synthetic strategies. cam.ac.uk For instance, different amines can be reacted with the carboxylic acid at the 4-position to generate a series of amides with varying substituents. Similarly, the ethoxy group at the 5-position can be replaced with other alkoxy groups or functional moieties to explore the structure-activity relationship further. This approach allows for the systematic exploration of the chemical space around the core scaffold, leading to the identification of compounds with improved potency and selectivity. The use of solid-phase synthesis techniques can further accelerate the generation of large and diverse libraries of this compound analogs. chemrxiv.org

Library TypeApproachKey FeatureReference
Combinatorial LibrariesSolid-phase split-and-pool synthesisRapid generation of a large number of diverse compounds. chemrxiv.org
Focused LibrariesModification of specific positions on the scaffoldTargeting a particular biological target or family of targets. cam.ac.uk
Diversity-Oriented SynthesisCreation of structurally complex and diverse moleculesExploration of new areas of chemical space. nih.gov

Structure-Activity Relationship (SAR) Studies on Modified this compound Frameworks

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. rjraap.commdpi.combohrium.com For the this compound framework, SAR studies have provided valuable insights into the key structural features required for potent biological activity. These studies typically involve the synthesis of a series of analogs where specific parts of the molecule are systematically modified, and the biological activity of each analog is then evaluated.

Key areas of modification on the this compound scaffold include:

The Carboxamide Group: Altering the substituent on the nitrogen atom of the carboxamide can significantly impact activity. For example, introducing different aryl or alkyl groups can affect the compound's interaction with the target protein.

The Ethoxy Group: The nature of the substituent at the 5-position of the oxazole ring is also crucial. Replacing the ethoxy group with other alkoxy groups or even different functional groups can modulate the compound's electronic properties and steric profile, thereby influencing its binding affinity.

The Oxazole Ring: While the core oxazole ring is often maintained, modifications to other positions on the ring can also be explored to fine-tune activity.

For instance, a study on a series of oxadiazole derivatives, which share structural similarities with oxazoles, found that hydrophobic substituents, particularly halogens, were well-tolerated on certain parts of the molecule, while the introduction of hydrogen-bond-donating groups often led to decreased antimicrobial activity. nih.gov Such findings from SAR studies are instrumental in guiding the rational design of more potent and selective analogs.

Design of Small-Molecule Modulators and Inhibitors Incorporating the Oxazole-4-carboxamide Motif

The insights gained from understanding the oxazole-4-carboxamide scaffold as a privileged structure and from detailed SAR studies have enabled the rational design of small-molecule modulators and inhibitors targeting a variety of biological processes. nih.govresearchgate.net The versatility of this scaffold allows it to be incorporated into molecules designed to inhibit specific enzymes or modulate the function of particular receptors.

A notable example is the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases. nih.govresearchgate.net In this context, researchers have designed and synthesized N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives. nih.gov By modifying the substituents on the oxazole and pyrazole (B372694) rings, they were able to develop potent and selective IRAK4 inhibitors with improved pharmacokinetic properties. nih.govresearchgate.net

Future Perspectives and Emerging Avenues in 5 Ethoxyoxazole 4 Carboxamide Research

Addressing Current Challenges in Synthesis and Reactivity

The synthesis of polysubstituted oxazoles like 5-ethoxyoxazole-4-carboxamide often presents challenges in terms of regioselectivity and functional group tolerance. Traditional methods can require harsh conditions and may not be amenable to creating a diverse library of derivatives for screening purposes. The presence of the ethoxy group at the 5-position and a carboxamide at the 4-position introduces specific reactivity considerations. The electron-donating nature of the ethoxy group can activate the oxazole (B20620) ring, while the carboxamide group can act as a directing group or be susceptible to side reactions under certain conditions.

Future research will likely focus on developing more robust and versatile synthetic routes that allow for the late-stage functionalization of the oxazole core. This would enable the rapid generation of analogues with diverse substituents on the carboxamide nitrogen or modifications to the ethoxy group. Overcoming the challenge of selectively modifying one functional group in the presence of the other will be a key area of investigation. Furthermore, understanding the inherent reactivity of the this compound system, including its stability under acidic and basic conditions, will be crucial for its application in broader synthetic contexts.

Innovations in Catalytic and Sustainable Synthetic Routes

In line with the broader trends in organic chemistry, the development of catalytic and sustainable methods for the synthesis of this compound and its derivatives is a critical future direction. This includes the exploration of transition-metal-catalyzed cross-coupling reactions to introduce substituents at various positions on the oxazole ring. youtube.com The C-H functionalization of the oxazole core, for instance, represents a highly atom-economical approach to building molecular complexity. rsc.orgrsc.org High-valent cobalt catalysis is an emerging area for such transformations. rsc.org

Moreover, green chemistry principles are expected to play a significant role in future synthetic strategies. ijpsonline.com This could involve the use of environmentally benign solvents, the development of one-pot multicomponent reactions to reduce waste and improve efficiency, and the use of catalysts that can be easily recovered and recycled. nih.gov Flow chemistry is another promising avenue that could enable safer and more scalable production of this compound derivatives.

Synthetic ApproachPotential AdvantagesKey Research Focus
Late-Stage Functionalization Rapid generation of diverse analogues.Development of selective reactions for the ethoxy and carboxamide groups.
C-H Activation/Functionalization High atom economy, direct introduction of functional groups.Identification of suitable catalysts and directing groups for regioselective functionalization. rsc.orgrsc.org
Multicomponent Reactions Increased efficiency, reduced waste.Design of novel one-pot procedures for the assembly of the core structure.
Flow Chemistry Improved safety, scalability, and control over reaction parameters.Optimization of reaction conditions for continuous production.
Biocatalysis High selectivity, mild reaction conditions.Discovery and engineering of enzymes for the synthesis and modification of oxazoles.

Potential for Expanded Applications in Materials Science and Chemical Biology

The unique electronic properties of the this compound scaffold, arising from its donor-acceptor substitution pattern, make it a promising candidate for applications in materials science. nih.govnsf.govrsc.orgresearchgate.net The intramolecular charge transfer characteristics could be harnessed for the development of novel fluorescent probes and sensors. nih.govresearchgate.net By tuning the substituents on the carboxamide moiety, it may be possible to modulate the emission wavelength and quantum yield, leading to fluorophores with tailored properties for specific imaging applications. nih.gov The potential for these compounds to act as organelle-targeting fluorophores is an exciting area for future investigation. nih.gov

In the realm of chemical biology, this compound and its derivatives could serve as valuable tools for probing biological systems. The carboxamide group provides a handle for the attachment of various functional groups, including reporter tags or reactive moieties for covalent labeling of proteins. Furthermore, the oxazole-4-carboxamide (B1321646) substructure is found in molecules that act as enzyme inhibitors, suggesting that derivatives of this compound could be developed as inhibitors for a range of enzymatic targets. nih.govacs.org

Strategic Directions for Continued Exploration in Medicinal Chemistry and Scaffold Development

The oxazole ring is a well-established privileged scaffold in medicinal chemistry, found in a number of approved drugs and clinical candidates. nih.gov The this compound core offers several avenues for strategic exploration in drug discovery. The ethoxy group can be considered a bioisostere for other functional groups, and its replacement could lead to analogues with improved pharmacokinetic or pharmacodynamic properties. nih.govnih.gov

Future medicinal chemistry efforts will likely focus on a few key strategies:

Scaffold Hopping and Bioisosteric Replacement: Systematically replacing the ethoxy group with other substituents to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and metabolic stability. nih.govnih.gov

Library Synthesis and High-Throughput Screening: Utilizing the innovative synthetic methods discussed in section 7.2 to generate a diverse library of this compound derivatives for screening against a wide range of biological targets.

Fragment-Based Drug Discovery: Using the this compound core as a starting point for fragment-based approaches, where small molecular fragments are grown or linked to generate potent and selective ligands for protein targets.

Target-Oriented Synthesis: Designing and synthesizing derivatives with specific modifications aimed at interacting with the binding sites of known drug targets, such as kinases, proteases, or G-protein coupled receptors.

The versatility of the this compound scaffold, combined with modern synthetic and screening technologies, positions it as a promising starting point for the development of new therapeutic agents.

Q & A

Q. What are the established synthetic routes for 5-ethoxyoxazole-4-carboxamide, and what reaction conditions optimize yield?

The synthesis of this compound derivatives typically involves multi-step reactions, starting with esterification or cyclization of precursor molecules. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate analogs are synthesized via cyclocondensation of hydroxylamine with diketones or β-ketoesters under acidic conditions, followed by carboxamide formation using ammonia or amines . Optimizing yield requires controlled temperature (e.g., 80°C in ethanol) and catalysts like sulfuric acid or triethylamine (TEA) . Purity is enhanced via recrystallization from ethanol or methanol.

Q. How is the crystal structure of this compound determined, and what analytical techniques validate its conformation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystal structures. For isoxazole derivatives, SCXRD data reveal bond angles, torsion angles, and packing motifs, as demonstrated in ethyl 5-methyl-3-phenylisoxazole-4-carboxylate studies . Complementary techniques include:

  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • NMR : ¹H and ¹³C spectra validate substituent positions and electronic environments .
  • Mass spectrometry (ESI-HRMS) : Verifies molecular weight with <5 ppm error .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and respiratory protection if aerosolization is possible .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or decomposition .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent electrostatic discharge .

Q. How does the solubility profile of this compound influence experimental design?

The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For pharmacokinetic studies, co-solvents like PEG-400 or cyclodextrin derivatives improve bioavailability . Solubility is pH-dependent due to the carboxamide moiety; adjust buffers to physiological pH (7.4) for stability .

Advanced Research Questions

Q. How can retrosynthetic analysis improve the scalability of this compound derivatives?

Retrosynthetic tools (e.g., AI-powered platforms) identify one-step routes by prioritizing commercially available precursors. For example, coupling ethyl 5-hydroxyisoxazole-4-carboxylate with ethoxyamine under Mitsunobu conditions minimizes byproducts . Scalability is enhanced via flow chemistry, which optimizes heat transfer and reaction time .

Q. What methodologies are used to assess the biological activity of this compound analogs?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., EGFR tyrosine kinase) using fluorescence-based substrates .
  • Cellular cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) .
  • In silico docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to active sites, guided by X-ray crystallography data .

Q. How do structural modifications (e.g., ethoxy vs. methyl groups) impact the stability of oxazole-carboxamide derivatives?

  • Electron-withdrawing groups (EWGs) : Ethoxy groups increase hydrolytic stability compared to methyl by reducing electrophilicity at the carbonyl carbon .
  • Accelerated stability studies : Expose compounds to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Ethoxy derivatives show <5% decomposition under these conditions .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For this compound, logP ≈ 1.2 suggests moderate tissue penetration .
  • Molecular dynamics (MD) simulations : Analyze binding mode stability with target proteins over 100-ns trajectories .

Q. How can researchers resolve contradictions in reported synthetic yields for similar oxazole-carboxamide compounds?

Discrepancies often arise from varying purification methods or starting material quality. For example, yields for triazoloquinoxaline-carboxamides ranged from 45–82% due to differences in column chromatography (silica grade) or recrystallization solvents . Standardize protocols using HPLC-grade solvents and controlled atmospheric conditions (e.g., nitrogen gloveboxes) .

Methodological Notes

  • Synthesis Optimization : Prioritize eco-friendly solvents (e.g., ethanol over DCM) to align with green chemistry principles .
  • Data Reproducibility : Report detailed reaction conditions (e.g., ramp rates, stirring speed) to mitigate batch-to-batch variability .
  • Safety Compliance : Regularly audit lab practices against OSHA guidelines, especially for handling hygroscopic or electrostatic-sensitive derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.